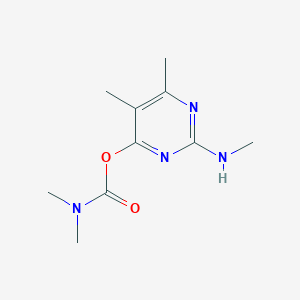

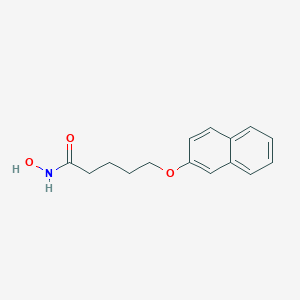

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

Descripción general

Descripción

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate (DMDMC) is a synthetic compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an analytical tool, and as a ligand in protein-ligand interactions. DMDMC has also been used to study the mechanism of action of various drugs and to elucidate the biochemical and physiological effects of these drugs. We will also discuss the advantages and limitations of using DMDMC for laboratory experiments, and list some potential future directions for research.

Aplicaciones Científicas De Investigación

Pesticide Formulation

Pirimicarb-Desmethyl is used in the formulation of pesticides . It has been encapsulated using nanostructured lipid carriers (NLC) to enhance its toxicity against pests like the cabbage aphid, Brevicoryne brassicae . The nanoencapsulation of pirimicarb enhanced its toxicity to cabbage aphids by 12.6-fold compared to its commercial formulation .

Nanotechnology

This compound has been used in nanotechnology, specifically in the development of nanopesticides . Nanopesticides offer benefits such as increased efficacy, durability, and reduction in the amounts of used active ingredients .

Ecotoxicology

Studies have been conducted to understand the ecotoxicological impact of Pirimicarb-Desmethyl . It has been found that the compound is moderately persistent and slightly mobile in the environment . It has low acute ecotoxicity for fish, daphnia, and earthworms .

Human Health

The compound has implications for human health . It has been found to have high acute toxicity for mammals . However, significant data are missing, and further research is needed to fully understand its impact on human health .

Environmental Fate

Pirimicarb-Desmethyl has been found to be not readily biodegradable . In water sediment systems, it partitions slowly from the water to the sediment . Its degradation in the sediment is very limited, and it remains as the major component in both the water and the sediment .

Chemical Transformation Product

Pirimicarb-Desmethyl is a chemical transformation product . It is used in soil, surface water, sediment, and groundwater .

Wastewater Treatment

The compound has been used in the treatment of winery wastewater . It has been found to be effective in the treatment of complex aqueous matrices composed of winery wastewater .

Pharmaceutical Applications

Pirimicarb-Desmethyl has potential pharmaceutical applications . It has been used in the synthesis of pharmacologically active decorated six-membered diazines . These compounds have a wide range of biological activities, including anticancer, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, anti-inflammatory, and analgesic activities .

Mecanismo De Acción

Target of Action

PIRIMICARB-DESMETHYL, also known as “5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate”, “[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate”, or “Desmethyl-pirimicarb”, is an insecticide that primarily targets aphids . Aphids are small sap-sucking insects that are destructive pests in cultivated plants .

Mode of Action

The compound acts as a selective, systemic insecticide with contact, stomach, and respiratory action . It interacts with its targets by inhibiting acetylcholinesterase, an enzyme essential for normal nerve impulse transmission . This inhibition disrupts the nervous system of the aphids, leading to their death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nervous system in aphids by inhibiting acetylcholinesterase . This leads to an accumulation of acetylcholine, causing continuous nerve impulses and ultimately paralysis and death of the aphids .

Pharmacokinetics

It is known that the compound is extensively metabolized in animals .

Result of Action

The primary result of PIRIMICARB-DESMETHYL’s action is the death of aphids . By disrupting the normal functioning of the aphids’ nervous system, the compound effectively controls these pests, protecting crops and improving agricultural yield .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PIRIMICARB-DESMETHYL. For example, the compound’s mobility in the environment can vary, affecting its distribution and impact . Furthermore, the compound’s action can be influenced by factors such as temperature, humidity, and the presence of other substances . More research is needed to fully understand these influences.

Propiedades

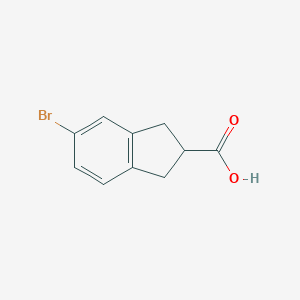

IUPAC Name |

[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-6-7(2)12-9(11-3)13-8(6)16-10(15)14(4)5/h1-5H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKRZJVAXAQBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865552 | |

| Record name | 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30614-22-3 | |

| Record name | Pirimicarb III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimicarb III | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical methods are used to identify and quantify Desmethyl-pirimicarb?

A: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful technique used for the identification and quantification of Desmethyl-pirimicarb in environmental samples []. This method utilizes a quadrupole ion trap mass spectrometer and either electrospray ionization or atmospheric pressure chemical ionization. The application of wideband excitation and normalized collision energy within the mass spectrometer generates reproducible mass spectra, which can be compared against existing libraries, such as the NIST library, for identification and quantification [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)

![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)